[4-(METHYLSULFONYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE
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Overview
Description
4-(METHYLSULFONYL)PIPERAZINOMETHANONE is a chemical compound with the molecular formula C18H20N2O4S It is known for its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE typically involves the reaction of 4-(methylsulfonyl)piperazine with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific ligands to facilitate the process.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, 4-(METHYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, 4-(METHYLSULFONYL)PIPERAZINOMETHANONE is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer and neurological disorders .
Industry
Industrially, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance the properties of these materials, such as their durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, it can bind to receptors in the human body, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar in structure but with a nitro group instead of a phenoxy group.
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Contains a chloro group instead of a phenoxy group.
Uniqueness
The uniqueness of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE lies in its phenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(3-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-25(22,23)20-12-10-19(11-13-20)18(21)15-6-5-9-17(14-15)24-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTGDPVSKWYKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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